8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine
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Overview
Description
8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine is an organic compound that belongs to the class of benzoxepines. Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring. This compound is characterized by the presence of a bromine atom at the 8th position and a 2-methylpropoxy group at the 5th position of the tetrahydro-1-benzoxepine structure.
Preparation Methods
The synthesis of 8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor, followed by the introduction of the 2-methylpropoxy group. The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The industrial production of this compound may involve large-scale bromination and subsequent functionalization steps to ensure high yield and purity.
Chemical Reactions Analysis
8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom or other functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Scientific Research Applications
8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets. The bromine atom and the 2-methylpropoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine can be compared with other benzoxepine derivatives. Similar compounds include:
5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine: Lacks the bromine atom at the 8th position.
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine: Lacks the 2-methylpropoxy group at the 5th position.
8-Bromo-5-(2-ethylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine: Contains an ethylpropoxy group instead of a methylpropoxy group.
The presence of the bromine atom and the specific positioning of the 2-methylpropoxy group contribute to the unique chemical and biological properties of this compound.
Properties
IUPAC Name |
8-bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO2/c1-10(2)9-17-13-4-3-7-16-14-8-11(15)5-6-12(13)14/h5-6,8,10,13H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDSDHNVBWKFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CCCOC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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